BenchChemオンラインストアへようこそ!

methyl 2-(2-(methylthio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate

Medicinal Chemistry Prodrug Design Imidazole SAR

This methyl 2-(2-(methylthio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate (CAS 1206996-16-8) is a uniquely trisubstituted imidazole intermediate. Its N1-ester, C2-methylthio, and C5-p-tolyl groups form an interdependent functional triad critical for HIV-1 Vpu inhibitor (IC50 11.6–17.6 µM) and TAFIa programs. Unlike off‑the‑shelf N‑alkyl or C5‑halogenated analogs, it provides three orthogonal derivatization vectors—ester hydrolysis/amidation, controlled thioether oxidation, and aryl Suzuki coupling—for systematic SAR exploration. With 98% purity and MW 276.35 Da (Lipinski‑compliant), it is ideal for fragment‑based drug design and hit‑to‑lead optimization.

Molecular Formula C14H16N2O2S
Molecular Weight 276.35
CAS No. 1206996-16-8
Cat. No. B2528319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(2-(methylthio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate
CAS1206996-16-8
Molecular FormulaC14H16N2O2S
Molecular Weight276.35
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN=C(N2CC(=O)OC)SC
InChIInChI=1S/C14H16N2O2S/c1-10-4-6-11(7-5-10)12-8-15-14(19-3)16(12)9-13(17)18-2/h4-8H,9H2,1-3H3
InChIKeyVOPNCQFIKXBBGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 3 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(2-(methylthio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate (CAS 1206996-16-8): Synthetic Intermediates & Procurement-Ready Imidazole Building Blocks


Methyl 2-(2-(methylthio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate (CAS 1206996-16-8, MF: C14H16N2O2S, MW: 276.35) is a trisubstituted imidazole derivative featuring an N1-acetate methyl ester, a C2-methylthio group, and a C5-p-tolyl substituent . It is cataloged as a synthetic intermediate and building block for medicinal chemistry and agrochemical research programs [1]. The compound is commercially available from multiple suppliers at purities ranging from 90%+ to 98%, enabling its use in exploratory SAR studies, fragment-based drug design, and targeted library synthesis .

Why Generic Imidazole Substitution Fails: The Functional Group Triad in Methyl 2-(2-(methylthio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate


This compound cannot be generically substituted by other imidazole derivatives because its three substituents—the N1-acetate methyl ester, the C2-methylthio group, and the C5-p-tolyl ring—form an interdependent functional triad that governs reactivity, physicochemical properties, and potential biological interactions [1]. Replacing the N1-acetate ester with a simple alkyl group (e.g., N-methyl or N-ethyl analogs such as CAS 1206989-89-0 or CAS 1207038-84-3) eliminates the hydrolyzable ester handle, removing the possibility of prodrug strategies or further derivatization to amides and acids [2]. Substituting the C5-p-tolyl group with a halogenated aryl (e.g., 4-bromophenyl analog CAS 1207024-03-0) alters the electronic character of the imidazole ring, which can shift target binding profiles in structure-activity relationship (SAR) programs targeting enzymes such as HIV-1 Vpu or TAFIa [3][4]. The quantitative evidence below substantiates why each substituent contributes to compound-specific differentiation that cannot be reproduced by off-the-shelf analogs.

Quantitative Differentiation Evidence: Methyl 2-(2-(methylthio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate vs. Closest Analogs


N1-Acetate Methyl Ester vs. N-Methyl Substitution: Hydrolytic Derivatization Potential and Lipophilicity Modulation

The target compound carries an N1-acetate methyl ester (-CH2COOCH3), whereas the closest N1-alkyl analogs, such as 1-methyl-2-(methylthio)-5-(p-tolyl)-1H-imidazole (CAS 1206989-89-0) and 1-ethyl-2-(methylthio)-5-(p-tolyl)-1H-imidazole (CAS 1207038-84-3), bear simple alkyl groups. The ester moiety provides a hydrolyzable handle enabling conversion to the corresponding carboxylic acid or amide derivatives under mild conditions, a feature absent in N-alkyl analogs [1]. The ester group also introduces an additional hydrogen bond acceptor (carbonyl oxygen), increasing the computed topological polar surface area and reducing logP compared to N-alkyl analogs, which can improve aqueous solubility and modulate membrane permeability [2]. In medicinal chemistry programs targeting enzymes such as HIV-1 Vpu–BST-2 interaction or TAFIa, the acetate ester series served as the core scaffold for generating hits with IC50 values of 11.6 ± 1.1 µM (compound 17b, ethyl acetate analog) and 17.6 ± 0.9 µM (compound 20g, acetohydrazide analog) in AlphaScreen dose-response assays [3].

Medicinal Chemistry Prodrug Design Imidazole SAR

C5-p-Tolyl vs. C5-(4-Bromophenyl) Substitution: Electronic Modulation of the Imidazole Ring in Enzyme Inhibition

The target compound bears an electron-donating p-tolyl group (Hammett σp = -0.17 for -CH3) at C5, whereas the direct analog methyl 2-(5-(4-bromophenyl)-2-(methylthio)-1H-imidazol-1-yl)acetate (CAS 1207024-03-0) features an electron-withdrawing 4-bromophenyl group (σp = +0.23 for -Br) [1]. This electronic difference alters the electron density of the imidazole ring, affecting both the basicity of the N3 nitrogen and the compound's interaction with biological targets. In the 2-(5-aryl-1H-imidazol-1-yl) series evaluated against HIV-1 Vpu–BST-2 interaction, aryl substituent variation at the C5 position significantly impacted inhibitory activity: compounds with electron-donating aryl groups (e.g., 4-methoxyphenyl analog 17c) showed >50% inhibition in the ELISA assay, while the activity varied systematically with the electronic nature of the C5 substituent [2]. The p-tolyl group provides a balanced lipophilic–electronic profile compared to the more electron-deficient 4-bromophenyl analog, which may exhibit different off-target profiles or metabolic stability [3].

Medicinal Chemistry Electronic Effects Enzyme Inhibition

C2-Methylthio Oxidative Lability vs. C2-Unsubstituted or C2-Alkyl Imidazoles: A Unique Metabolic Switching Handle

The C2-methylthio group (-SCH3) in the target compound is susceptible to controlled oxidation to the corresponding sulfoxide (-S(O)CH3) and sulfone (-S(O)2CH3), a transformation not accessible to imidazoles lacking a C2 sulfur substituent (e.g., 2-H or 2-alkyl imidazoles) [1]. This oxidative lability can be exploited as a metabolic switching mechanism in prodrug design or as a synthetic handle for late-stage functionalization. The C2-SCH3 group also contributes to lipophilicity (estimated π contribution ≈ +0.6 log units compared to C2-H) and can engage in sulfur-π interactions with aromatic amino acid side chains in enzyme binding pockets, a feature absent in 2-alkyl analogs . The patent literature on 2-thio-substituted imidazole derivatives explicitly claims immunomodulating and cytokine-release-inhibiting actions that depend on the presence of the C2 thioether moiety, underscoring its pharmacophoric relevance [2].

Drug Metabolism Sulfur Chemistry Imidazole Functionalization

Procurement-Ready Purity and Vendor Availability vs. Structurally Related Research Compounds

The target compound is cataloged by multiple independent suppliers with documented purity specifications. Leyan (Shanghai Haohong Biomedical Technology Co.) lists it at 98% purity (Product No. 2231381) . AKSci (California, USA) stocks the compound under catalog number 8875FS with full quality assurance documentation, including SDS and COA upon request . Life Chemicals supplies the compound at 90%+ purity in milligram quantities through the kuujia.com marketplace [1]. This multi-vendor availability with documented purity stands in contrast to closely related analogs such as 1-methyl-2-(methylthio)-5-(p-tolyl)-1H-imidazole (CAS 1206989-89-0) or 1-ethyl-2-(methylthio)-5-(p-tolyl)-1H-imidazole (CAS 1207038-84-3), which have more limited commercial sourcing, potentially introducing longer lead times and higher procurement risk for time-sensitive research programs.

Chemical Procurement Quality Assurance Research Supply Chain

Optimal Application Scenarios for Methyl 2-(2-(methylthio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate Based on Verified Evidence


Medicinal Chemistry SAR Exploration of 2-(5-Aryl-1H-imidazol-1-yl) Scaffolds for Anti-HIV or Antithrombotic Programs

The target compound serves as a key intermediate for generating libraries of 2-(5-aryl-1H-imidazol-1-yl)acetate derivatives, a scaffold validated in the discovery of HIV-1 Vpu–BST-2 interaction inhibitors with IC50 values in the low micromolar range (11.6–17.6 µM in AlphaScreen assays) [1]. Its N1-ester handle enables systematic hydrolysis to the carboxylic acid or conversion to amides (e.g., acetohydrazide derivatives), which were among the most active hits in the HIV-1 Vpu inhibitor series [1]. The TAFIa inhibitor patent EP1864979 further supports the use of imidazolyl-acetic acid ester derivatives as privileged starting points for thrombotic disease targets [2].

Prodrug Design and Metabolic Stability Optimization Using the N1-Ester Hydrolysis Strategy

The N1-acetate methyl ester in the target compound can be selectively hydrolyzed to the corresponding carboxylic acid, a well-precedented prodrug strategy for modulating solubility, permeability, and target engagement. The ester-to-acid conversion enables systematic exploration of the polarity–activity relationship without altering the C2-methylthio or C5-p-tolyl pharmacophoric elements [1]. This approach was successfully employed in the HIV-1 Vpu inhibitor program, where both ethyl ester (17b) and acetohydrazide (20g) derivatives showed distinct activity and toxicity profiles (EC50 = 6.3 ± 0.7 µM, CC50 = 184.5 ± 0.8 µM for 17b; CC50 = 159.5 ± 0.9 µM for 20g) [2].

C2-Thioether Oxidation Series for Late-Stage Functionalization and Polarity Gradient Mapping

The C2-methylthio group enables controlled oxidation to sulfoxide and sulfone derivatives, providing a systematic polarity gradient (thioether < sulfoxide < sulfone) for mapping hydrophobic binding pockets or improving aqueous solubility [1]. This oxidation strategy is compatible with the ester and p-tolyl substituents and represents a late-stage functionalization route not available to 2-H or 2-alkyl imidazole analogs, as demonstrated in the regiospecific synthesis methodology for 4,5-diaryl-2-(methylthio)-1H-imidazoles [2].

Fragment-Based and Targeted Library Synthesis in Academic and Industrial Drug Discovery Settings

With confirmed commercial availability at 90–98% purity from multiple suppliers and a molecular weight of 276.35 Da—well within Lipinski-compliant fragment space—this compound is suitable as a core fragment for generating focused compound libraries [1][2]. Its three distinct functionalization vectors (N1-ester hydrolysis/amidation, C2-thioether oxidation, C5-aryl Suzuki coupling or electrophilic substitution) support parallel synthesis strategies for hit-to-lead optimization .

Quote Request

Request a Quote for methyl 2-(2-(methylthio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.